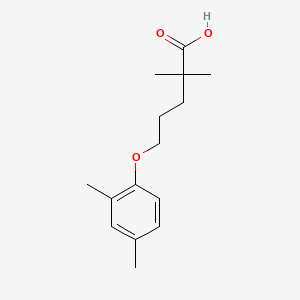

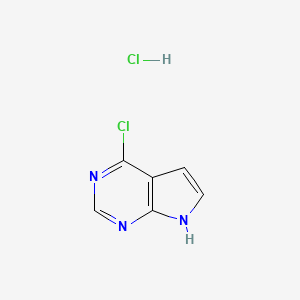

![molecular formula C31H38N2O13 B563763 (2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1260613-88-4](/img/structure/B563763.png)

(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Moexiprilat Acyl-|A-D-glucuronide, >65% is a metabolite of Moexiprilat, which is an active form of the angiotensin-converting enzyme inhibitor Moexipril. This compound is primarily used in proteomics research and has a molecular formula of C31H38N2O13 with a molecular weight of 646.64 .

作用機序

Target of Action

Moexiprilat Acyl-β-D-glucuronide, >65% is a metabolite of Moexiprilat . The primary target of Moexiprilat is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone from the adrenal cortex . This results in decreased sodium and water reabsorption, leading to a decrease in blood volume and a reduction in blood pressure .

Result of Action

The primary result of Moexiprilat’s action is the lowering of high blood pressure . By relaxing and widening blood vessels, it helps prevent strokes, heart attacks, and kidney problems .

準備方法

The preparation of Moexiprilat Acyl-|A-D-glucuronide involves the glucuronidation of Moexiprilat. This process typically requires the use of glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to Moexiprilat. The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure the enzyme’s activity. Industrial production methods may involve bioreactors to scale up the enzymatic reaction, ensuring a consistent and high yield of the compound .

化学反応の分析

Moexiprilat Acyl-|A-D-glucuronide undergoes several types of chemical reactions:

Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized metabolites.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.

科学的研究の応用

Moexiprilat Acyl-|A-D-glucuronide is extensively used in scientific research, particularly in the fields of:

Chemistry: It serves as a model compound for studying glucuronidation reactions and enzyme kinetics.

Biology: Researchers use it to investigate the metabolic pathways and the role of glucuronidation in drug metabolism.

Medicine: The compound is studied for its potential therapeutic effects and its role in the metabolism of angiotensin-converting enzyme inhibitors.

Industry: It is used in the development of new pharmaceuticals and in the quality control of drug formulations

類似化合物との比較

Moexiprilat Acyl-|A-D-glucuronide is unique due to its specific glucuronidation, which enhances its solubility and excretion. Similar compounds include:

Enalaprilat: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action but different metabolic pathways.

Lisinopril: A non-glucuronidated angiotensin-converting enzyme inhibitor with a longer half-life.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O13/c1-15(32-19(28(38)39)10-9-16-7-5-4-6-8-16)27(37)33-14-18-13-22(44-3)21(43-2)12-17(18)11-20(33)30(42)46-31-25(36)23(34)24(35)26(45-31)29(40)41/h4-8,12-13,15,19-20,23-26,31-32,34-36H,9-11,14H2,1-3H3,(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-,25+,26-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZLEQLIJFMAST-OWQQGPOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)OC)NC(CCC4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)OC)N[C@@H](CCC4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858127 |

Source

|

| Record name | 1-O-[(3S)-2-{N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260613-88-4 |

Source

|

| Record name | 1-O-[(3S)-2-{N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

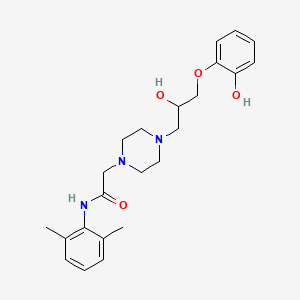

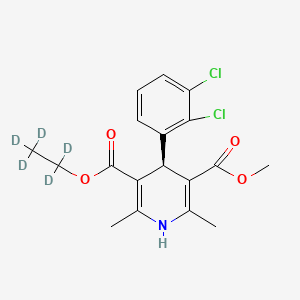

![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)

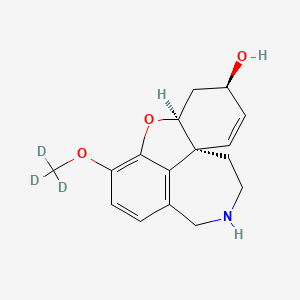

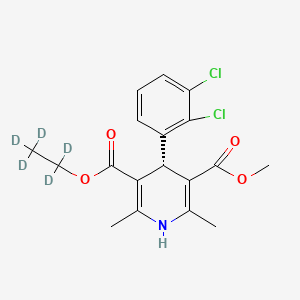

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

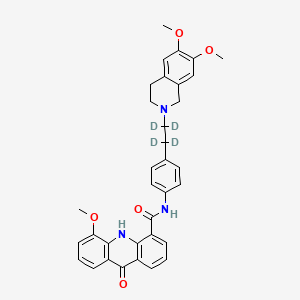

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)